

# In-Depth Technical Guide: 4-(Piperidin-3-yl)oxazole HCl Structure & Properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 4-(3-Piperidyl)oxazole;hydrochloride  
**Cat. No.:** B15363338

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## Executive Summary

4-(Piperidin-3-yl)oxazole hydrochloride represents a high-value heterocyclic scaffold in modern medicinal chemistry. As a bifunctional building block, it combines a saturated, basic piperidine ring with an aromatic, weakly basic oxazole moiety. This specific regioisomer (substituted at the 4-position of the oxazole and the 3-position of the piperidine) offers a unique vector geometry compared to the more common 4-piperidinyl or 5-oxazolyl isomers, enabling precise exploration of chemical space in Fragment-Based Drug Discovery (FBDD).

This guide provides a comprehensive analysis of its structural attributes, synthetic pathways, and utility as a pharmacophore in kinase and GPCR ligand design.

## Chemical Identity & Structural Analysis[1][2][3]

### Core Structure

The molecule consists of a piperidine ring connected at its C3 position to the C4 position of an oxazole ring. It is isolated as a hydrochloride salt to ensure stability and water solubility.

- IUPAC Name: 4-(piperidin-3-yl)-1,3-oxazole hydrochloride

- Molecular Formula:  $C_8H_{12}N_2O \cdot HCl$
- Molecular Weight: 152.19 g/mol (free base) / 188.65 g/mol (HCl salt)
- Chirality: The C3 position of the piperidine ring is a chiral center. The structure exists as two enantiomers: (R)-4-(piperidin-3-yl)oxazole and (S)-4-(piperidin-3-yl)oxazole. Commercial supplies are often racemic unless specified.

## Stereochemical Implications

The 3-substitution pattern on the piperidine ring induces a "kinked" topology, unlike the linear vector of 4-substituted piperidines. This allows the oxazole nitrogen and oxygen atoms to project into distinct sub-pockets within a protein binding site, often critical for selectivity in orthosteric sites.

## Physicochemical Profile (Calculated)

Data based on the free base form unless noted.

Property	Value	Relevance
cLogP	-0.3 - 0.6	Highly hydrophilic; ideal for CNS penetration and oral bioavailability.
TPSA	38.1 Å <sup>2</sup>	Well below the 140 Å <sup>2</sup> threshold for cell permeability.
pKa (Piperidine)	-10.5	Strongly basic; protonated at physiological pH (forms cation).
pKa (Oxazole)	-0.8	Very weakly basic; remains neutral at physiological pH.
H-Bond Donors	1 (NH)	Key interaction point for Asp/Glu residues in receptors.
H-Bond Acceptors	3 (N, O, N)	Oxazole N is a weak acceptor; Piperidine NH is a strong donor.

## Synthetic Methodology

The synthesis of 4-(piperidin-3-yl)oxazole is non-trivial due to the need to control regioisomerism (4- vs. 5-substitution). The most robust route employs the Bredereck-Blümlein-Lewy (Formamide) synthesis, starting from a protected piperidine precursor to prevent side reactions.

## Retrosynthetic Analysis

The 1,3-oxazole ring at the 4-position is classically constructed from an

-haloketone and formamide. The

-haloketone is derived from the corresponding acetyl-piperidine.

## Detailed Protocol: Formamide Cyclization Route

### Step 1: Synthesis of N-Boc-3-acetylpiperidine

- Reagents: N-Boc-piperidine-3-carboxylic acid, N,O-Dimethylhydroxylamine HCl, EDCI, Methylmagnesium bromide (MeMgBr).
- Procedure:
  - Couple N-Boc-piperidine-3-carboxylic acid with Weinreb amine to form the Weinreb amide.
  - Treat with MeMgBr (0°C to RT) to yield the methyl ketone.

## Step 2:

### -Bromination

- Reagents: Lithium hexamethyldisilazide (LiHMDS), TMSCl, NBS (N-Bromosuccinimide).
- Mechanism: Kinetic enolate formation followed by bromination.
- Procedure:
  - Generate the silyl enol ether using LiHMDS and TMSCl in THF at -78°C.
  - Add NBS to the mixture to install the bromine at the alpha position, yielding 2-bromo-1-(N-Boc-piperidin-3-yl)ethanone.

## Step 3: Oxazole Cyclization (Bredereck Synthesis)

- Reagents: Formamide (excess), H<sub>2</sub>SO<sub>4</sub> (catalytic) or heat.
- Procedure:
  - Dissolve the  
  
-bromoketone in neat formamide.
  - Heat to 100-110°C for 2-4 hours. The formamide acts as both solvent and reactant (providing the C2 carbon and Nitrogen).
  - Note: This specifically favors the 4-substituted oxazole over the 5-isomer.

## Step 4: Deprotection & Salt Formation

- Reagents: 4M HCl in Dioxane.
- Procedure:
  - Dissolve the N-Boc-oxazole intermediate in DCM.
  - Add HCl/Dioxane and stir at RT for 2 hours.
  - Concentrate and triturate with diethyl ether to obtain 4-(piperidin-3-yl)oxazole HCl as a white solid.

## Synthetic Pathway Diagram



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Figure 1: Step-wise synthesis of 4-(piperidin-3-yl)oxazole HCl via the Formamide Cyclization route.

## Reactivity & Functionalization Piperidine Nitrogen (Secondary Amine)

The most reactive site is the secondary amine (N1 of piperidine).

- Nucleophilic Substitution: Reacts readily with alkyl halides (S<sub>N</sub>2) or epoxides.
- Amide Coupling: Standard coupling with carboxylic acids (HATU/EDCI) to generate amide libraries.
- Buchwald-Hartwig: Palladium-catalyzed coupling with aryl halides to form N-aryl piperidines.

## Oxazole Ring (C-H Activation)

The oxazole ring is aromatic but electron-deficient compared to furan.

- C2-Protonation: The C2 proton (between O and N) is relatively acidic (pKa ~20). It can be lithiated (n-BuLi, -78°C) to introduce electrophiles (e.g., aldehydes, halides) at the C2 position.
- Electrophilic Substitution: Difficult due to electron deficiency; requires harsh conditions or activating groups.

## Medicinal Chemistry Applications

### Pharmacophore Mapping

The 4-(piperidin-3-yl)oxazole scaffold serves as a robust bioisostere for phenyl-piperidines or pyridine-piperidines.

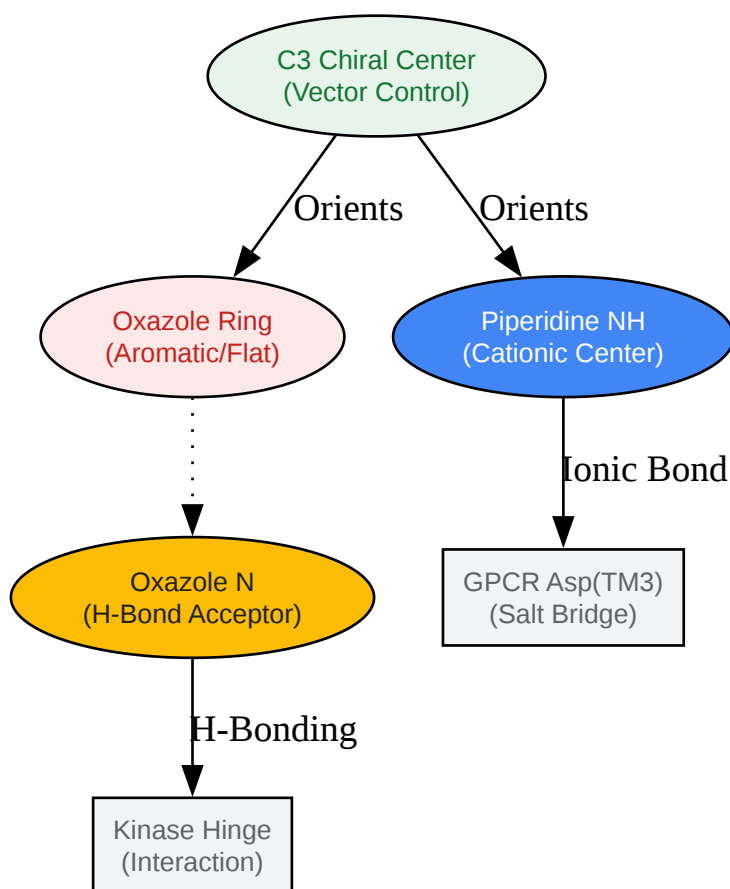
- Kinase Inhibitors: The oxazole nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., ATP site), while the piperidine moiety extends into the solvent-exposed area or interacts with the ribose binding pocket.
- GPCR Ligands: The basic piperidine nitrogen mimics the protonated amine of endogenous neurotransmitters (dopamine, serotonin), forming a crucial salt bridge with the conserved Aspartate residue in Transmembrane Helix 3 (TM3).

### Bioisosterism

Replacing a thiazole or pyridine with an oxazole can:

- Lower Lipophilicity (LogP): Improving solubility and metabolic stability.
- Alter Metabolism: Oxazoles are generally less prone to S-oxidation than thiazoles.
- Reduce Toxicity: Avoids structural alerts associated with certain electron-rich thiophenes/thiazoles.

### Interaction Diagram



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Figure 2: Pharmacophore interaction map highlighting key binding vectors for Kinase and GPCR targets.

## Handling & Safety

- Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or hydrate formation.
- Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane, Et<sub>2</sub>O).
- Safety: Irritant to eyes and skin. The free base may be volatile; handle the HCl salt to minimize inhalation risk.

## References

- Synthesis of Oxazoles (Review):Organic Chemistry Portal. "Synthesis of Oxazoles." Available at: [\[Link\]](#)
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Ontario, CA 91761, United States

Phone: (601) 213-4426

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